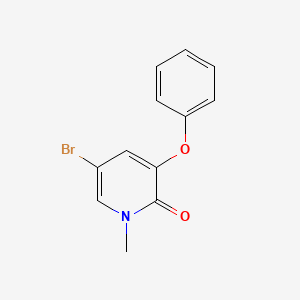![molecular formula C14H11IN2 B14777614 3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)
3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both pyrrole and pyridine rings in its structure
Métodos De Preparación
The synthesis of 3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several routes. One common method involves the iodination of pyrrole derivatives. The process typically includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization . The reaction conditions often require specific oxidants and additives to achieve the desired selectivity and yield.
Análisis De Reacciones Químicas
3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The pyrrole and pyridine rings can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include organoboron reagents, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:
3-Iodopyrroles: These compounds share the pyrrole ring and iodine substituent but differ in their additional substituents and overall structure.
Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the specific atoms and substituents present.
The uniqueness of this compound lies in its specific substitution pattern and the combination of pyrrole and pyridine rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H11IN2 |
|---|---|
Peso molecular |
334.15 g/mol |
Nombre IUPAC |
3-iodo-5-(3-methylphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H11IN2/c1-9-3-2-4-10(5-9)11-6-12-13(15)8-17-14(12)16-7-11/h2-8H,1H3,(H,16,17) |
Clave InChI |
OHJYJFIBLUQQFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC3=C(NC=C3I)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14777549.png)
![methyl 4-[4-(4-methoxycarbonylphenyl)-2,5-dipropoxyphenyl]benzoate](/img/structure/B14777553.png)








